molecular formula C9H16N4 B2571704 dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine CAS No. 2172064-94-5

dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine

Cat. No.: B2571704
CAS No.: 2172064-94-5
M. Wt: 180.255
InChI Key: WJXOBCHTRWLPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a dimethylaminomethyl group at position 3. The pyrazolo[1,5-a]pyrazine scaffold combines pyrazole and pyrazine rings, conferring unique electronic and steric properties. The dimethylaminomethyl substituent enhances solubility and modulates bioactivity by introducing a basic tertiary amine.

Properties

IUPAC Name

N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12(2)7-8-5-11-13-4-3-10-6-9(8)13/h5,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXOBCHTRWLPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2CNCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethylamine group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with dimethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Routes to the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclocondensation or Suzuki coupling strategies. For example:

  • Cyclocondensation : Reaction of aminopyrazole derivatives with β-ketoesters or malonaldehyde under acidic or thermal conditions forms the fused pyrazine ring (Scheme 4 in , ).

  • Suzuki Coupling : Palladium-catalyzed coupling of boronic acids with halogenated intermediates enables regioselective functionalization (Scheme 1 in , Scheme 4 in ).

Functionalization at the 3-Position

The dimethylaminomethyl group at the 3-position is introduced via:

Nucleophilic Substitution

  • Halogenated precursors (e.g., 3-bromo-pyrazolo[1,5-a]pyrazine) react with dimethylamine under basic conditions.
    Example :

    3-Bromo-pyrazolo[1,5-a]pyrazine+(CH3)2NHEtOH, refluxDimethylaminomethyl derivative(analogous to Scheme 13 in[1])\text{3-Bromo-pyrazolo[1,5-a]pyrazine} + \text{(CH}_3\text{)}_2\text{NH} \xrightarrow{\text{EtOH, reflux}} \text{Dimethylaminomethyl derivative} \quad \text{(analogous to Scheme 13 in[1])}

Mannich Reaction

  • Condensation of formaldehyde and dimethylamine with a pyrazolo[1,5-a]pyrazine bearing an active hydrogen at the 3-position (e.g., via enamine intermediates) .

Aminomethyl Group Reactivity

  • Alkylation/Acylation : The dimethylaminomethyl group undergoes quaternization with alkyl halides or acylation with acid chlorides (e.g., forming ammonium salts) .

  • Oxidation : Susceptible to oxidation by strong oxidizing agents (e.g., H2_2O2_2) to form N-oxide derivatives .

Heterocyclic Core Reactivity

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrazine ring

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has indicated that pyrazolo derivatives exhibit antimicrobial properties. A study demonstrated that certain pyrazolo compounds showed effective inhibition against various microbial strains . This suggests that dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine may also possess similar antimicrobial properties.

Inhibition of Human Dihydroorotate Dehydrogenase
Another significant application of pyrazolo compounds is their role as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Compounds related to this compound have been evaluated for their ability to inhibit DHODH activity. This inhibition is crucial for developing antiviral therapies since DHODH plays a role in viral replication processes .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

  • Antiviral Agents : Due to its inhibition of DHODH and potential effects on viral replication, this compound could be explored for use in antiviral drug development.
  • Antimicrobial Agents : Its demonstrated antimicrobial activity positions it as a candidate for further research in treating infections caused by resistant strains of bacteria.
  • Cancer Research : Pyrazolo compounds are being investigated for their anticancer properties due to their ability to interfere with cellular processes involved in tumor growth .

Case Studies

Several studies have highlighted the efficacy of pyrazolo derivatives in various applications:

  • Study on Antimicrobial Efficacy : A series of new pyrazolo derivatives were synthesized and tested against different microbial strains. Results indicated significant antimicrobial activity compared to standard antibiotics .
  • DHODH Inhibition Study : Research evaluating the structure-activity relationship of pyrazolo compounds revealed promising candidates for DHODH inhibition. These findings suggest potential therapeutic applications in treating viral infections .

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogues with pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyridine systems:

  • Pyrazolo[1,5-a]pyrimidine Derivatives :
    • Example: N-(3,4-Dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine ().
    • Key differences: The pyrimidine ring (two nitrogen atoms at positions 1 and 3) alters electronic density compared to pyrazine (two adjacent nitrogens). This affects hydrogen bonding and interactions with biological targets .
  • Pyrazolo[1,5-a]pyridine Derivatives: Example: 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (). Key differences: A pyridine ring (one nitrogen) reduces ring strain and modifies solubility due to the carboxylic acid substituent .

Substituent Position and Functional Group Analysis

Compound Name Core Structure Position 3 Substituent Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine Dimethylaminomethyl C₁₀H₁₇N₅ 207.28 g/mol Enhanced solubility, basicity
5-[(Dimethylamino)methyl]-pyrazolo-pyridine Pyrazolo[1,5-a]pyridine Dimethylaminomethyl + carboxylic acid C₁₁H₁₇N₃O₂ 223.27 g/mol Amphiphilic, potential for salt formation
N-(3,4-Dimethylphenyl)-pyrazolo-pyrimidine Pyrazolo[1,5-a]pyrimidine Phenyl + dimethylphenylamine C₂₂H₂₃N₅ 369.45 g/mol Aromatic interactions, kinase inhibition
tert-Butyl Pyrazolo-pyrimidine Carbamate Pyrazolo[1,5-a]pyrimidine tert-Butyl carbamate C₁₉H₁₅F₃N₆O₂ 416.36 g/mol Hydrolytic stability, prodrug potential

Key Observations :

  • Solubility: The dimethylaminomethyl group in the target compound improves water solubility compared to aromatic substituents (e.g., phenyl in ) .
  • Synthetic Flexibility : Multi-component reactions (e.g., ) enable regioselective modifications, allowing diversification of substituents at positions 2, 3, and 7 .

Physicochemical and Pharmacokinetic Trends

  • LogP Values: The target compound’s dimethylaminomethyl group likely reduces LogP (increased hydrophilicity) compared to analogues with trifluoromethyl or phenyl groups (e.g., 5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, LogP ~3.5) .
  • Metabolic Stability: Tertiary amines (e.g., dimethylamino) resist oxidative metabolism better than primary amines, as seen in N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () .

Biological Activity

Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound by analyzing available research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4
  • Molecular Weight : 168.21 g/mol
  • Physical Form : Typically found as a powder with a purity of at least 95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds showed that certain pyrazole carboxamides demonstrated notable antifungal activity against various phytopathogenic fungi . The mechanism of action is believed to involve the disruption of fungal cell membranes and interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. For instance, studies utilizing the DPPH radical scavenging assay found that certain pyrazole derivatives effectively reduced oxidative damage in vitro .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. One study highlighted that pyrazole compounds could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study 1: Antifungal Activity Evaluation

A series of synthesized pyrazole derivatives were tested against five common phytopathogenic fungi. The results indicated that several compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in agricultural settings for controlling fungal diseases .

Case Study 2: Antioxidant Efficacy

In a controlled study measuring antioxidant capacity through various assays (DPPH and ABTS), certain pyrazole derivatives showed IC50 values comparable to established antioxidants like ascorbic acid. This reinforces their potential use in formulations aimed at reducing oxidative stress .

Summary of Research Findings

Biological ActivityFindingsReferences
AntimicrobialSignificant activity against multiple fungi; MICs between 10-50 µg/mL
AntioxidantIC50 values comparable to ascorbic acid in scavenging assays
AnticancerInduction of apoptosis in cancer cell lines; modulation of key signaling pathways

Q & A

Q. Methodological Approach

  • 1H/13C NMR : and highlight the use of chemical shifts to confirm substituent positions. For example, methylene protons adjacent to pyrazine rings resonate at δ 3.8–4.2 ppm, while aromatic protons in pyrazole rings appear at δ 7.2–8.5 ppm .
  • IR spectroscopy : Stretching frequencies for C=N (1650–1680 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) differentiate amine and imine tautomers .
  • Computational modeling : Density functional theory (DFT) calculations validate InChIKey-derived geometries (e.g., PubChem data in ) and predict electronic properties relevant to bioactivity .

Q. Experimental Design

  • Enzyme inhibition assays : and describe protocols for testing adenosine A2A receptor antagonism or carbonic anhydrase inhibition. Use recombinant enzymes (e.g., hCA I/II) with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to quantify IC₅₀ values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination (). Include positive controls like cisplatin for comparative analysis .
  • Anti-inflammatory models : uses COX-2 inhibition assays and carrageenan-induced paw edema in rodents for in vivo validation .

Advanced Challenge : Resolve discrepancies in bioactivity data by correlating structural variations (e.g., trifluoromethyl vs. arylazo substituents) with target selectivity using molecular docking (AutoDock Vina) .

How can researchers address contradictions in reported synthetic yields or bioactivity data for pyrazolo[1,5-a]pyrazine analogs?

Q. Data Contradiction Analysis

  • Synthetic yield variability : Compare reaction conditions across studies. For example, reports 62–70% yields for arylazo derivatives using pyridine reflux, while achieves 86% yields via ultrasonic irradiation . Variability may arise from solvent polarity, catalyst efficiency, or intermediate stability.
  • Bioactivity conflicts : Contrast enzyme inhibition results (e.g., hCA II IC₅₀ = 12 nM in vs. 45 nM in ) by evaluating assay parameters (substrate concentration, pH) or compound purity (HPLC >95%) .

Q. Resolution Framework :

Replicate experiments with standardized protocols.

Perform meta-analysis of structural-activity relationships (SAR) to identify outliers.

Validate hypotheses via synthetic modification (e.g., replacing CF₃ with CH₃ to assess steric effects) .

What advanced techniques enable the synthesis of eco-friendly pyrazolo[1,5-a]pyrazine derivatives?

Q. Green Chemistry Innovations

  • Solvent-free multi-component reactions : employs meglumine catalysis to synthesize 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines in ethanol at room temperature, eliminating toxic solvents .
  • Ultrasonic-assisted synthesis : achieves 86% yield for pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines using ultrasonic irradiation, reducing reaction time from hours to minutes .
  • Microwave-assisted cyclization : While not directly cited, extrapolate from ’s thermal methods; microwave irradiation could enhance lactamization efficiency .

How can computational tools predict the pharmacological potential of this compound derivatives?

Q. In Silico Strategies

  • Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with A2A receptors (PDB ID: 3REJ) or carbonic anhydrase (PDB ID: 3KS3) .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability, blood-brain barrier permeability, and toxicity risks based on SMILES strings (e.g., PubChem data in ) .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

What are the critical pitfalls in characterizing pyrazolo[1,5-a]pyrazine tautomers or stereoisomers?

Q. Analytical Challenges

  • Tautomerism : Pyrazole-pyrazine systems exhibit keto-enol or amine-imine tautomerism. Use dynamic NMR (variable-temperature 1H NMR) to detect equilibrium shifts .
  • Stereoisomer resolution : Chiral derivatives (e.g., ’s D,L-α-amino acid adducts) require chiral columns (e.g., Chiralpak IA) for HPLC separation .
  • X-ray crystallography : resolves tautomeric ambiguity by determining crystal structures (e.g., CCDC deposition codes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.